tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQPVZMYCPKCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Enolate Alkylation and Subsequent Functionalization
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (5.00 g, 23.4 mmol), THF (47 mL), potassium tert-butoxide (1.6 M in THF, 19 mL, 29.9 mmol), -78 °C to 0 °C | The starting material is dissolved in THF under nitrogen atmosphere, cooled to -78 °C, and treated with potassium tert-butoxide to generate the enolate intermediate. The mixture is warmed to 0 °C to complete the enolate formation. | Not specified | Strict temperature control critical for enolate stability |
| 2 | Methyl 3-methoxyacrylate (5.29 mL, 49.2 mmol), addition at -78 °C, then warmed to ambient temperature for 2 h | The enolate reacts with methyl 3-methoxyacrylate to introduce the 3-methoxy-3-oxoprop-1-en-1-yl substituent. | Not specified | Slow addition prevents side reactions |
| 3 | N-phenyl bis-trifluoromethane sulfonamide (13.2 g, 37 mmol), added at -78 °C, warmed to 0 °C | Introduction of trifluoromethylsulfonyl group to activate the molecule for further transformations. | 117% (mixture of isomers) | Yield over 100% due to mixture of isomers |
| 4 | Palladium-catalyzed amination with 2,3',5'-trifluoro-5-methoxy-[1,1'-biphenyl]-4-amine, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), 1,4-dioxane, 100 °C, 3 h | Coupling reaction to form tetrahydro-l,6-naphthyridine derivatives. | 84% | Requires inert atmosphere and careful catalyst handling |
| 5 | Treatment with trifluoroacetic acid at ambient temperature, workup with saturated sodium bicarbonate | Deprotection and purification step to yield the target compound mixture. | 85% | Final purification by chromatography |
Alternative Synthesis Approaches
While the above method is detailed and yields high purity products, alternative approaches reported in the literature include:
Fluorination and Oxidation Routes: Using 1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate as a precursor, followed by lithium chloride treatment in dimethyl sulfoxide at elevated temperature (125 °C) to yield fluorinated analogs of oxoazepane derivatives. Though related, this method shows a lower yield (~21%) and is less directly applicable to the methyl-substituted target compound.
Enantioselective Synthesis: Employing chiral auxiliaries or catalysts to obtain enantiomerically enriched tert-butyl 3-methyl-4-oxoazepane-1-carboxylate, though specific protocols and yields vary and require further optimization.
| Parameter | Optimal Range/Value | Impact on Product Quality | Notes |
|---|---|---|---|
| Temperature | -78 °C to 0 °C during enolate formation and electrophile addition | Maintains enolate stability and controls regioselectivity | Rapid warming leads to side reactions |
| Solvent | Tetrahydrofuran (THF), 1,4-dioxane for coupling | Provides good solubility and inert environment | Dry, oxygen-free solvents critical |
| Base | Potassium tert-butoxide (1.6 M in THF) | Efficient enolate generation | Excess base can cause decomposition |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) with diphenylphosphine ligand | Facilitates C-N bond formation in coupling step | Sensitive to moisture and air |
| Purification | Flash column chromatography on silica gel | Removes byproducts and isomeric impurities | Gradient elution with EtOAc/heptane mixtures |
The multi-step synthesis requires careful temperature control, inert atmosphere, and precise stoichiometry to achieve high yields and purity.
The formation of isomeric mixtures during trifluoromethylsulfonylation necessitates chromatographic separation to isolate the desired product.
Palladium-catalyzed amination is a key step enabling the introduction of complex aromatic amine substituents, enhancing molecular diversity.
Final deprotection with trifluoroacetic acid is efficient and yields the target this compound as a tan amorphous solid suitable for further use.
Alternative methods involving fluorination or different protecting groups exist but generally offer lower yields or require more complex conditions.
The preparation of this compound is best achieved through a sequence involving enolate formation, electrophilic substitution, trifluoromethylsulfonylation, palladium-catalyzed amination, and acid-mediated deprotection. The detailed procedure outlined provides a robust framework for synthesis with yields ranging from 84% to 117% (including isomer mixtures), emphasizing the importance of reaction condition control and purification strategies. Alternative synthetic routes are available but less efficient or direct. This comprehensive analysis consolidates diverse research findings to offer an authoritative guide for the compound's preparation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate can be synthesized through various methods, including the following reaction conditions:
- Starting Material : (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
- Solvent : Tetrahydrofuran (THF).
- Reagents : Potassium tert-butoxide as a base.
- Temperature : Reaction is conducted at -78 °C, then warmed to ambient temperature.
This compound has been utilized in the synthesis of various derivatives, showcasing its versatility in creating more complex molecules .
Drug Development
This compound has shown potential in drug development due to its ability to act as a precursor for biologically active compounds. For instance, it has been explored for its efficacy in synthesizing novel heterocyclic compounds that exhibit pharmacological activities such as anti-inflammatory and analgesic effects .
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .
Biological Research Applications
The compound has also been employed in biological research, particularly in studies related to enzyme inhibition and receptor binding assays. Its structural characteristics allow it to interact with biological targets effectively, making it a valuable tool in medicinal chemistry .
Material Science Applications
In material science, this compound is used in the development of polymers and other materials due to its ability to modify physical properties like solubility and thermal stability. Its derivatives have been incorporated into polymer matrices to enhance mechanical properties and resistance to environmental factors .
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 3-methyl-4-oxoazepane-1-carboxylate with three analogs from the evidence, focusing on structural features, physicochemical properties, and functional implications.
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()
- Core Structure : Pyrrolidine (5-membered ring) vs. azepane (7-membered ring).
- Substituents : Hydroxymethyl and 4-methoxyphenyl groups vs. methyl and oxo groups.
- Molecular weight: 307.4 g/mol (pyrrolidine derivative) vs. estimated ~213 g/mol (target compound, inferred from structure).
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate ()
- Core Structure : 1,4-diazepane (7-membered ring with two nitrogens) vs. azepane (one nitrogen).
- Substituents : 2-chloro-4-fluorophenyl group vs. methyl and oxo groups.
- Key Differences: The additional nitrogen in diazepane enables hydrogen bonding and increased basicity, influencing interactions in biological systems . Chloro-fluorophenyl substituents enhance electrophilicity and may confer antimicrobial or CNS activity, unlike the target’s aliphatic substituents.
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate ()
- Core Structure: Spirocyclic 2,7-diazaspiro[3.5]nonane vs. linear azepane.
- Substituents : Spiro junction and second nitrogen vs. single nitrogen and oxo group.
- Hazards: The spiro compound is classified as harmful if swallowed (H302) and irritating to skin, eyes, and respiratory systems (H315, H319, H335) , suggesting that structural complexity may correlate with toxicity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects : Aryl groups (e.g., chloro-fluorophenyl) enhance electronic complexity and bioactivity, while aliphatic groups (e.g., methyl/oxo) may prioritize stability .
Hazard Profiles : Structural features like spiro junctions or additional nitrogens correlate with increased toxicity risks, as seen in .
Synthetic Efficiency : Yields for Boc-protected analogs vary (e.g., 61% for diazepane), suggesting that steric hindrance or purification challenges may influence scalability .
Biological Activity
tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a methyl group, and a carbonyl group within a seven-membered azepane ring, which contributes to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes. For example, certain azepane derivatives have been evaluated for their ability to inhibit Rho kinase, an important target in cancer therapy. The inhibition mechanism often involves interaction with the ATP-binding site of the enzyme, leading to reduced cellular proliferation in cancer cell lines .
Receptor Modulation
The compound has also been investigated for its effects on muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive function. Research indicates that compounds with similar structures can enhance M1 receptor activity, potentially offering therapeutic benefits for cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the azepane ring or substituents can significantly influence potency and selectivity towards specific biological targets.
Key Findings from SAR Studies
- Ring Modifications : Alterations in the azepane structure can enhance binding affinity to target receptors.
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings affects the overall efficacy and potency of the compound .
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that this compound derivatives inhibited growth in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to Rho kinase inhibition leading to cell cycle arrest .
- Cognitive Enhancement : A study focusing on cognitive enhancement showed that compounds structurally related to this compound significantly increased M1 receptor-mediated signaling in neuronal cultures, suggesting potential applications in treating Alzheimer’s disease .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes and characterization techniques for tert-butyl 3-methyl-4-oxoazepane-1-carboxylate?
- Methodological Answer :
-
Synthesis : The compound is typically synthesized via multi-step organic reactions, including Boc (tert-butoxycarbonyl) protection strategies. Key steps involve coupling reactions (e.g., carbamate formation) and cyclization to form the azepane ring. For example, tert-butyl carbamate intermediates are often prepared using Boc anhydride [(Boc)₂O] under basic conditions .
-
Characterization :
-
NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. Dynamic low-temperature NMR can resolve conformational equilibria (e.g., axial vs. equatorial tert-butyl groups) .
-
X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, demonstrates structural validation of tert-butyl-containing heterocycles via crystallography .
Table 1 : Key Characterization Methods
Technique Application Reference ¹H/¹³C NMR Regiochemical confirmation X-ray Diffraction Absolute stereochemistry determination
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C, away from oxidizers and ignition sources (P233, P210) .
- PPE : Use nitrile gloves, lab coats, and safety goggles (P280). Avoid inhalation (P261) and skin contact (P264) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501). Ventilate the area (P271) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for tert-butyl-containing compounds be resolved?
- Methodological Answer :
- Refinement Software : Use SHELX programs (SHELXL/SHELXD) for small-molecule refinement. highlights SHELXL’s robustness in handling high-resolution or twinned data .
- Validation Tools : Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical bond angles. For example, resolves tert-butyl conformer discrepancies using explicit solvent DFT models .
Q. What strategies optimize reaction yields for this compound synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Boc protection efficiency. shows solvent polarity impacts tert-butyl group orientation .
- Temperature Control : Low temperatures (–78°C to 0°C) minimize side reactions during cyclization (e.g., azepane ring formation) .
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc) to isolate the product from byproducts .
Q. How do computational methods address conformational ambiguities in tert-butyl derivatives?
- Methodological Answer :
-
DFT with Explicit Solvents : Explicit solvent models (e.g., water or methanol) are critical for accurate energy minimization. demonstrates that implicit solvent models incorrectly favor axial tert-butyl conformers .
-
Dynamic NMR Analysis : Low-temperature NMR (e.g., –90°C) traps conformational isomers, enabling quantification of axial-equatorial equilibria .
Table 2 : Solvent Effects on Conformational Analysis
Solvent Model tert-Butyl Orientation Reference Implicit (SMD) Axial favored (artefact) Explicit (MeOH) Equatorial favored
Q. What experimental approaches troubleshoot low yields in azepane ring formation?
- Methodological Answer :
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation. Adjust stoichiometry if unreacted starting material persists .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. employs catalytic bases for carbamate coupling .
- Byproduct Analysis : Characterize side products via HRMS to identify competing pathways (e.g., over-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
